![molecular formula C12H18O6 B14215374 2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 566189-58-0](/img/structure/B14215374.png)
2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is an organic compound with the molecular formula C12H18O6. It is a derivative of hydroquinone, where the hydroxyl groups are replaced by ethoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 2,5-dimethoxy-1,4-dihydroxybenzene with ethylene oxide under basic conditions. The reaction proceeds as follows:
- Dissolve 2,5-dimethoxy-1,4-dihydroxybenzene in a suitable solvent such as tetrahydrofuran (THF).
- Add a base such as potassium carbonate to the solution.
- Introduce ethylene oxide to the reaction mixture and stir at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of 2,5-dimethoxy-1,4-dihydroxybenzene and ethylene oxide into the reactor.
- Maintaining the reaction temperature and pressure to optimize the reaction rate.
- Continuous removal of the product and purification using industrial-scale techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone derivative.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acids like sulfuric acid (H2SO4).
Major Products
Oxidation: Produces quinones.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted phenolic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate oxidative stress by scavenging free radicals and inhibiting oxidative enzymes. It also influences cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone: The parent compound with hydroxyl groups instead of ethoxy groups.
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol): A similar compound with different substituents on the phenylene ring.
Bisphenol A: Another phenolic compound with similar structural features but different functional groups.
Uniqueness
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
566189-58-0 |
|---|---|
Molekularformel |
C12H18O6 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethoxy)-2,5-dimethoxyphenoxy]ethanol |
InChI |
InChI=1S/C12H18O6/c1-15-9-7-12(18-6-4-14)10(16-2)8-11(9)17-5-3-13/h7-8,13-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
LVVAOIISBVDIHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1OCCO)OC)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


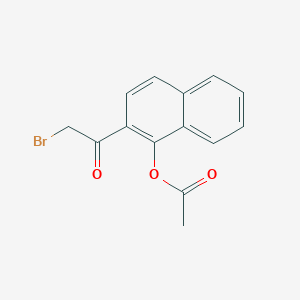
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)

![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
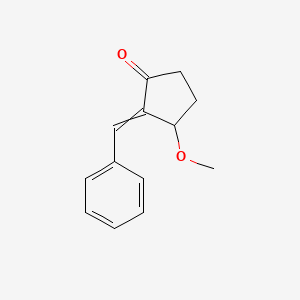
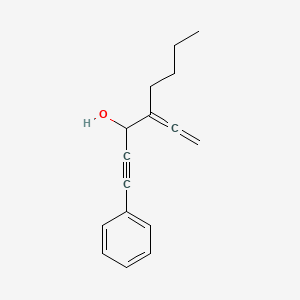
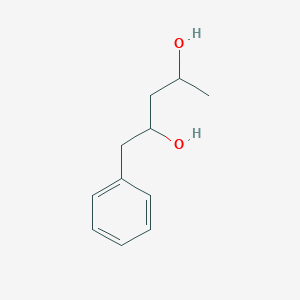
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
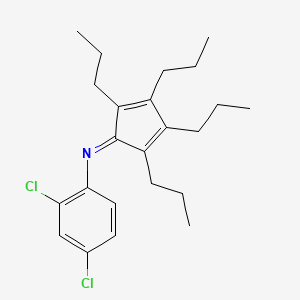
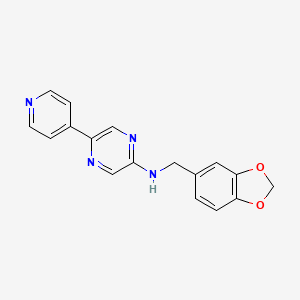
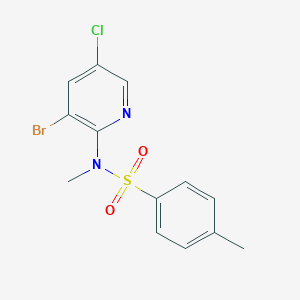

![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
